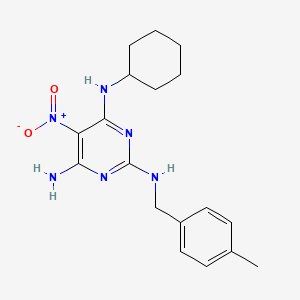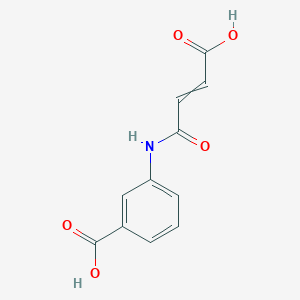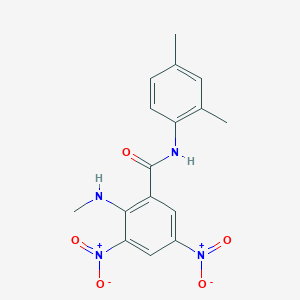![molecular formula C19H27N5O5S B12484629 N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzamide;2-(2-hydroxyethylamino)ethanol](/img/structure/B12484629.png)
N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzamide;2-(2-hydroxyethylamino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzamide;2-(2-hydroxyethylamino)ethanol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a sulfonylbenzamide moiety with a hydroxyethylamino group, making it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzamide;2-(2-hydroxyethylamino)ethanol typically involves multiple steps, starting with the preparation of the sulfonylbenzamide core. This can be achieved through the reaction of 4-(dimethylaminodiazenyl)aniline with sulfonyl chloride under basic conditions. The resulting intermediate is then coupled with 2-(2-hydroxyethylamino)ethanol in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzamide;2-(2-hydroxyethylamino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the azo group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzamide;2-(2-hydroxyethylamino)ethanol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzamide;2-(2-hydroxyethylamino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzamide
- 2-(2-hydroxyethylamino)ethanol
- Sulfonylbenzamides with different substituents
Uniqueness
N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzamide;2-(2-hydroxyethylamino)ethanol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C19H27N5O5S |
|---|---|
Peso molecular |
437.5 g/mol |
Nombre IUPAC |
N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzamide;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C15H16N4O3S.C4H11NO2/c1-19(2)18-16-13-8-10-14(11-9-13)23(21,22)17-15(20)12-6-4-3-5-7-12;6-3-1-5-2-4-7/h3-11H,1-2H3,(H,17,20);5-7H,1-4H2 |
Clave InChI |
DPVKASGLPNZPRT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)N=NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=CC=C2.C(CO)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-hydroxy-4-(3-phenoxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12484548.png)
![2-chloro-N-{2-[(4-chlorophenyl)carbamoyl]phenyl}-5-nitrobenzamide](/img/structure/B12484554.png)
![1-{5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B12484556.png)

![3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-6-hexyl-7-hydroxy-2H-chromen-2-one](/img/structure/B12484565.png)
![4-(2,4-dichlorophenyl)-3-hydroxy-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12484566.png)
![1-{[4-(Benzyloxy)-3-chlorobenzyl]amino}propan-2-ol](/img/structure/B12484567.png)
![8-methoxy-4-(piperidin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B12484574.png)
![N-[(2-benzyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]-N-(tert-butyl)amine](/img/structure/B12484575.png)


![Ethyl 3-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12484605.png)
![2-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B12484609.png)

